N-[(11E)-11H-indeno[1,2-b]quinolin-11-ylidene]-3-methylaniline
Description
(11E)-N-(3-METHYLPHENYL)-11H-INDENO[1,2-B]QUINOLIN-11-IMINE is a complex organic compound that belongs to the class of indenoquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a quinoline moiety fused with an indene ring system, which contributes to its unique chemical properties.
Properties
Molecular Formula |
C23H16N2 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-(3-methylphenyl)indeno[1,2-b]quinolin-11-imine |
InChI |
InChI=1S/C23H16N2/c1-15-7-6-9-17(13-15)24-22-18-10-3-4-11-19(18)23-20(22)14-16-8-2-5-12-21(16)25-23/h2-14H,1H3 |
InChI Key |
RIWIROAVIOSGAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2C3=CC=CC=C3C4=NC5=CC=CC=C5C=C42 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11E)-N-(3-METHYLPHENYL)-11H-INDENO[1,2-B]QUINOLIN-11-IMINE can be achieved through various synthetic routes. One common method involves the use of a radical-initiated cascade cyclization reaction. This method employs a photocatalyst, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), to facilitate the cyclization of isocyanides . The reaction typically proceeds under mild conditions and provides moderate to good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of multicomponent reaction strategies. These strategies allow for the efficient synthesis of highly substituted indenoquinoline derivatives in a one-pot process. For example, a multicomponent reaction involving aromatic aldehydes, indan-1,3-dione, and amines can be employed to produce the desired compound under mild conditions .
Chemical Reactions Analysis
Types of Reactions
(11E)-N-(3-METHYLPHENYL)-11H-INDENO[1,2-B]QUINOLIN-11-IMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-diones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinoline-2,4-diones, amine derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(11E)-N-(3-METHYLPHENYL)-11H-INDENO[1,2-B]QUINOLIN-11-IMINE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (11E)-N-(3-METHYLPHENYL)-11H-INDENO[1,2-B]QUINOLIN-11-IMINE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing their normal function . This inhibition can disrupt various cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinolin-3-amines: These compounds share a similar quinoline core and exhibit comparable biological activities.
Spiro[indolo-3,10’-indeno[1,2-b]quinolin]-2,4,11’-triones: These derivatives have a spirocyclic structure and are synthesized using similar multicomponent reaction strategies.
Pyrrolo[3,2-b]quinoxaline derivatives: These compounds are known for their kinase inhibitory activity and share structural similarities with indenoquinoline derivatives.
Uniqueness
(11E)-N-(3-METHYLPHENYL)-11H-INDENO[1,2-B]QUINOLIN-11-IMINE is unique due to its specific substitution pattern and the presence of both indene and quinoline moieties
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